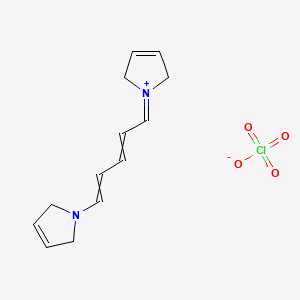
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolinium ion and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate typically involves the reaction of pyrroline derivatives with pentadienylidene compounds under controlled conditions. One common method includes the use of zinc powder and hydrogenation reactions to reduce pyrrole to 3-pyrroline . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to simpler pyrroline derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrrole derivatives, while reduction can produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making it a compound of interest in pharmacology and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrroline derivatives and perchlorate salts, such as:
- 3-Pyrroline
- 2,5-Dihydropyrrole
- Pyrrolidinium perchlorate
Uniqueness
What sets 3-Pyrrolinium, 1-(5-(3-pyrrolino)-2,4-pentadienylidene)-, perchlorate apart is its specific structure, which combines the reactivity of pyrroline with the stability of the perchlorate anion. This unique combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
23025-73-2 |
|---|---|
Fórmula molecular |
C13H17ClN2O4 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
1-[5-(2,5-dihydropyrrol-1-ium-1-ylidene)penta-1,3-dienyl]-2,5-dihydropyrrole;perchlorate |
InChI |
InChI=1S/C13H17N2.ClHO4/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15;2-1(3,4)5/h1-9H,10-13H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SYYSYOYRAULAGV-UHFFFAOYSA-M |
SMILES canónico |
C1C=CCN1C=CC=CC=[N+]2CC=CC2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


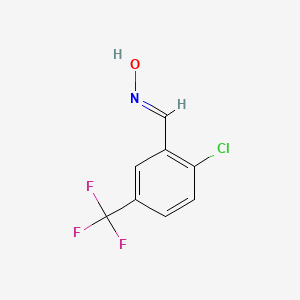


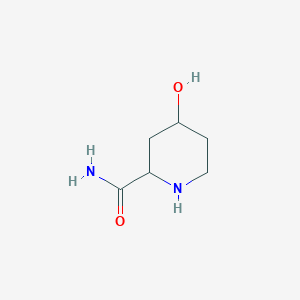
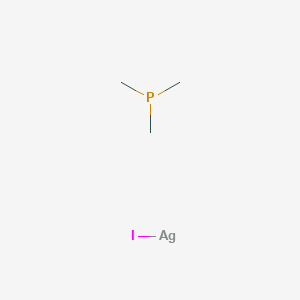
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
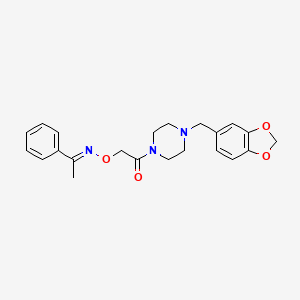
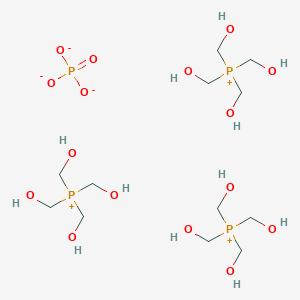
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
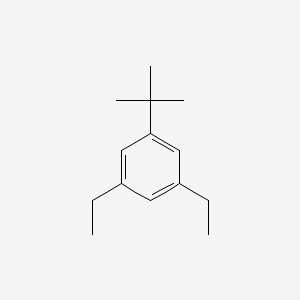
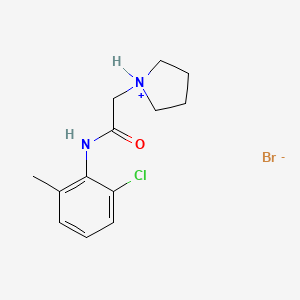

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

